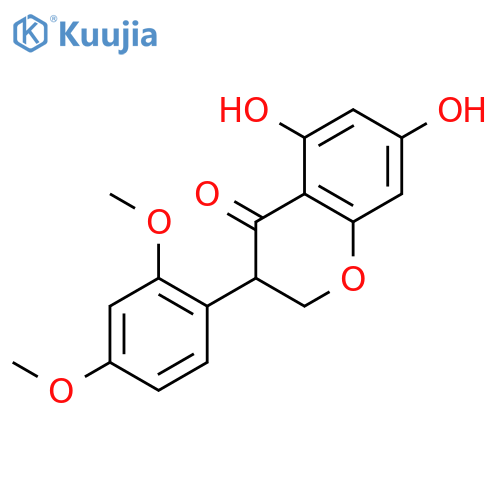Cas no 482-01-9 (4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy-)

482-01-9 structure
商品名:4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy-
4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy- 化学的及び物理的性質
名前と識別子
-
- 4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy-
- Homoferreirin
- 3-(2,4-dimethoxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one
- 5,7-Dihydroxy-2',4'-dimethoxy-isoflavanon
- 5,7-dihydroxy-2',4'-dimethoxyisoflavanone
- Homoferreirin,5,7-Dihydroxy-2',4'-dimethoxy-isoflavanon
- [ "" ]
- LMPK12050502
- CHEBI:5754
- starbld0019167
- Q27106879
- FS-9424
- 3-(2,4-Dimethoxyphenyl)-5,7-dihydroxychroman-4-one
- DTXSID50331952
- XH161798
- 3-(2,4-dimethoxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-4-one
- 3-(2,4-dimethoxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one
- AKOS030553610
- 482-01-9
- 3-(2,4-DIMETHOXYPHENYL)-5,7-DIHYDROXY-CHROMAN-4-ONE
-
- インチ: InChI=1S/C17H16O6/c1-21-10-3-4-11(14(7-10)22-2)12-8-23-15-6-9(18)5-13(19)16(15)17(12)20/h3-7,12,18-19H,8H2,1-2H3
- InChIKey: LMLDNMHDNFCNCW-UHFFFAOYSA-N
- ほほえんだ: COC1C=C(OC)C=CC=1C1C(=O)C2C(O)=CC(O)=CC=2OC1
計算された属性
- せいみつぶんしりょう: 316.09500
- どういたいしつりょう: 316.095
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 427
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 85.2A^2
- 互変異性体の数: 21
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.358
- ふってん: 557.4°Cat760mmHg
- フラッシュポイント: 208°C
- 屈折率: 1.619
- PSA: 85.22000
- LogP: 2.47390
- じょうきあつ: 0.0±1.6 mmHg at 25°C
4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy- セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AG28324-5mg |
3-(2,4-dimethoxyphenyl)-5,7-dihydroxy-chroman-4-one |
482-01-9 | 98.0% | 5mg |
$635.00 | 2024-04-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H14850-5mg |
Homoferreirin |
482-01-9 | ,HPLC≥98% | 5mg |
¥2948.0 | 2023-09-07 |
4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy- 関連文献
-
1. 693. The synthesis of homoferreirinK. G. Neill J. Chem. Soc. 1953 3454
-
2. Synthesis of the natural isoflavanones ferreirin, dalbergioidin, and ougeninL. Farkas,á. Gottsegen,M. Nógrádi,S. Antus J. Chem. Soc. C 1971 1994
-
3. Index of authors, 1952
-
4. Index of authors, 1953
-
5. 891. The chemistry of extractives from hardwoods. Part IX. Constituents of the heartwood of Ferreirea spectabilisF. E. King,M. F. Grundon,K. G. Neill J. Chem. Soc. 1952 4580
482-01-9 (4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy-) 関連製品
- 117204-81-6(Sophoraisoflavone A)
- 4626-22-6(Dihydroformononetin)
- 30368-42-4(Dalbergioidin)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:482-01-9)Homoferreirin

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:482-01-9)4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy-

清らかである:99%
はかる:5mg
価格 ($):652.0